molecular formula C6H5F3N2 B2644216 4-(Difluoromethyl)-3-fluoropyridin-2-amine CAS No. 1804438-73-0

4-(Difluoromethyl)-3-fluoropyridin-2-amine

Cat. No. B2644216
CAS RN: 1804438-73-0
M. Wt: 162.115
InChI Key: NOLBGZAWHKZWEV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluoropyridin-2-amine is a chemical compound with the CAS Number: 1346536-47-7 . It has a molecular weight of 144.12 .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . The process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds, including 4-(Difluoromethyl)-3-fluoropyridin-2-amine, has been studied extensively . For instance, the structure of pyrazole-4-carboxamide, a similar compound, was determined by X-ray diffraction .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

a. Cyclooxygenase-2 (COX-2) Inhibition: Recent research has investigated 4-difluoromethyl pyrazole derivatives as potential COX-2 inhibitors . Molecular docking simulations and density functional theory (DFT) calculations revealed that compounds 3a and 3f exhibit high binding affinities toward COX-2. The ligand 3f engages in direct binding interactions with multiple amino acid residues, specifically Arginine, Serine, and Leucine, at positions 499, 106, 516, and 338, respectively.

Organic Synthesis

4-Difluoromethyl pyrazole serves as a versatile precursor for synthesizing various organic compounds. Researchers have developed efficient protocols for introducing difluoromethyl groups into quinazolin(thi)ones using readily available starting materials .

Drug Discovery

Several FDA-approved drugs contain difluoromethyl groups, emphasizing their importance in drug design . Investigating the impact of this moiety on drug pharmacokinetics and efficacy remains an active area of research.

Future Directions

The future directions in the field of difluoromethylation, including compounds like 4-(Difluoromethyl)-3-fluoropyridin-2-amine, involve further exploration of visible light photocatalytic transformations . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

properties

IUPAC Name

4-(difluoromethyl)-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLBGZAWHKZWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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